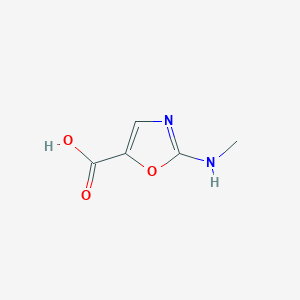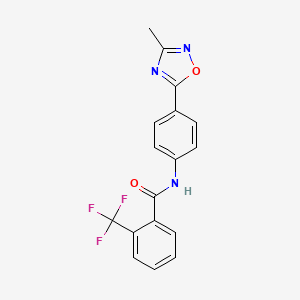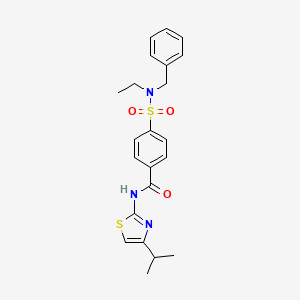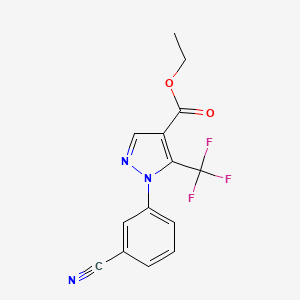
2-(Methylamino)oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylamino)oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in organic chemistry . Various methods have been developed for the direct arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6N2O3/c1-6-5-7-2-3 (10-5)4 (8)9/h2H,1H3, (H,6,7) (H,8,9) .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions . For example, they can be arylated and alkenylated using palladium catalysts . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Gold Catalysis in Oxazole Synthesis
Gold catalysis has been employed under mild conditions for the synthesis of oxazoles from N-propargylcarboxamides, offering a direct and catalytic preparative access to alkylidene oxazolines. This method provides a new pathway for synthesizing 2,5-disubstituted oxazoles, highlighting the versatility of gold catalysis in organic synthesis and the potential for creating functional oxazole derivatives for various applications (Hashmi et al., 2004).
Copper-Catalyzed Intramolecular Cyclization
A two-step synthesis involving copper-catalyzed intramolecular cyclization has been developed to synthesize 2-phenyl-4,5-substituted oxazoles. This process introduces functional groups at the 4-position of oxazoles, showcasing a method for constructing complex oxazole structures that could have pharmaceutical relevance, including the synthesis of natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).
Modular Synthesis of Oxazoles
An efficient modular synthesis of 2,4-disubstituted oxazoles has been achieved through a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. This synthesis pathway involves the innovative use of bidentate ligands to temper the reactivities of in situ-generated gold carbenes, demonstrating a novel method for the preparation of oxazole derivatives with potential for further functionalization (Luo et al., 2012).
Fluorescent Probes from Oxazoles
Oxazole derivatives have been synthesized with potential applications as fluorescent probes. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use in biochemical and medical imaging applications. The synthesis route also demonstrates the potential for incorporating oxazole-based fluorescent markers into peptides, offering tools for studying biological processes (Ferreira et al., 2010).
Safety and Hazards
The safety information for “2-(Methylamino)oxazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for “2-(Methylamino)oxazole-5-carboxylic acid” and other oxazole derivatives could involve further exploration of their synthesis methods and potential biological activities . Oxazole derivatives have been found to have a wide range of biological activities, which could make them valuable for medical applications .
Eigenschaften
IUPAC Name |
2-(methylamino)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKNCZPTPZIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)




![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
